[(4-Bromothiophen-2-yl)methyl](butyl)amine
Description
(4-Bromothiophen-2-yl)methylamine is a brominated thiophene derivative with the molecular formula C₉H₁₄BrNS and a molecular weight of 248.18 g/mol . The compound features a thiophene ring substituted with a bromine atom at the 4-position and an N-butyl-aminomethyl group at the 2-position. Its reactivity is influenced by the electron-rich thiophene ring and the polarizable bromine atom, which may enhance binding interactions in biological systems or facilitate cross-coupling reactions in synthesis .
Properties
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrNS/c1-2-3-4-11-6-9-5-8(10)7-12-9/h5,7,11H,2-4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSHRLSKKQWXTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=CS1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromothiophen-2-yl)methylamine typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated at the 4-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formylation: The brominated thiophene undergoes formylation to introduce a formyl group at the 2-position, resulting in 4-bromo-2-formylthiophene.
Reduction: The formyl group is reduced to a methyl group using a reducing agent such as sodium borohydride, yielding 4-bromo-2-methylthiophene.
Amination: The final step involves the nucleophilic substitution of the bromine atom with butylamine under basic conditions, typically using a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of (4-Bromothiophen-2-yl)methylamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Bromothiophen-2-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: 2-methylthiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Bromothiophen-2-yl)methylamine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: The compound is used in the study of biological systems and as a probe in biochemical assays.
Industry: Used in the production of materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (4-Bromothiophen-2-yl)methylamine involves its interaction with molecular targets and pathways in biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of the bromine atom and the butylamine group can influence its binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Structural and Electronic Differences
The following table summarizes key structural analogs and their distinguishing features:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Reference |
|---|---|---|---|---|
| (4-Bromothiophen-2-yl)methylamine | C₉H₁₄BrNS | 248.18 | 4-bromo-thiophene, N-butyl chain | |
| [(5-Bromothiophen-2-yl)methyl][(4-methylphenyl)methyl]amine | C₁₃H₁₄BrNS | 296.23 | 5-bromo-thiophene, N-benzyl (p-methyl) | |
| [(4-Bromothiophen-2-yl)methyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine | C₁₀H₁₂BrN₃S | 286.21 | 4-bromo-thiophene, N-pyrazolylmethyl | |
| (4-Bromophenyl)methylamine | C₁₀H₁₄BrN | 228.13 | Phenyl instead of thiophene, N-isopropyl | |
| 1-(4-Bromophenyl)ethylamine | C₁₆H₂₆BrN | 312.29 | Bulkier alkyl chain, bromophenyl ethyl |
Key Observations :
- Thiophene vs.
- Bromine Position : Moving bromine from the 4- to 5-position on the thiophene ring () modifies steric hindrance and electronic distribution, impacting binding affinity in biological targets.
- Amine Substituents : Bulky substituents like 6-methylheptan-2-yl () increase lipophilicity, whereas pyrazolylmethyl groups () introduce hydrogen-bonding capabilities.
Physicochemical Properties
- Solubility : The butyl chain in (4-Bromothiophen-2-yl)methylamine enhances lipid solubility compared to analogs with polar substituents (e.g., pyrazolylmethyl in ).
- Melting Points : Thiophene derivatives generally exhibit lower melting points (e.g., 65–70°C for some thiazol-2-amine analogs ) compared to bromophenyl analogs (e.g., 71–73°C for N-(4-chlorobenzylidene)-4-(4-bromophenyl)thiazol-2-amine ).
- Stability : Bromine on thiophene may increase susceptibility to nucleophilic aromatic substitution compared to phenyl-brominated analogs .
Biological Activity
(4-Bromothiophen-2-yl)methylamine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
The chemical structure of (4-Bromothiophen-2-yl)methylamine consists of a brominated thiophene ring attached to a butylamine group. The molecular formula is with a molecular weight of approximately 248.19 g/mol. The presence of the bromine atom in the thiophene ring enhances the compound's electronic properties, which may influence its biological interactions.
The biological activity of (4-Bromothiophen-2-yl)methylamine is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Key mechanisms include:
- Hydrogen Bonding : The butylamine group can form hydrogen bonds with various biological macromolecules, facilitating molecular recognition and binding.
- π–π Interactions : The aromatic thiophene ring can participate in π–π stacking interactions with aromatic residues in proteins, enhancing binding affinity to target sites .
Pharmacological Potential
Preliminary studies suggest that (4-Bromothiophen-2-yl)methylamine may have applications in pharmacology, particularly for neurological and cardiovascular systems. Its structural attributes may confer specific advantages in drug design aimed at modulating enzyme activity or receptor binding.
Toxicological Studies
Toxicological assessments have indicated that compounds structurally similar to (4-Bromothiophen-2-yl)methylamine can exhibit varying degrees of toxicity. For instance, studies on related amines have shown effects such as reductions in body weight and changes in clinical chemistry parameters . The safety profile of (4-Bromothiophen-2-yl)methylamine remains to be fully elucidated through comprehensive toxicological studies.
Research Findings and Case Studies
A review of the literature reveals several key findings regarding the biological activity of (4-Bromothiophen-2-yl)methylamine:
- Enzyme Interaction Studies : Research indicates that this compound may influence enzyme activity through competitive inhibition or allosteric modulation, although specific targets remain to be clearly defined .
- Antimicrobial Properties : Similar compounds containing thiophene moieties have demonstrated antimicrobial properties, suggesting that (4-Bromothiophen-2-yl)methylamine could potentially exhibit similar activities.
- Antitumor Activity : Compounds with structural similarities have been investigated for their antitumor potential, showing promise in inhibiting cancer cell proliferation through various mechanisms, including induction of apoptosis and disruption of cell cycle progression .
Summary Table of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
